molecular formula C22H26N2O4 B6999203 N-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide

N-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide

Cat. No.: B6999203
M. Wt: 382.5 g/mol
InChI Key: LNNNVWCKWVBGAR-UHFFFAOYSA-N
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Description

N-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]-5-oxa-2-azaspiro[34]octane-2-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-26-20-8-6-17(7-9-20)13-27-14-18-4-2-5-19(12-18)23-21(25)24-15-22(16-24)10-3-11-28-22/h2,4-9,12H,3,10-11,13-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNNVWCKWVBGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2=CC(=CC=C2)NC(=O)N3CC4(C3)CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.

    Introduction of the methoxyphenyl group: This step usually involves a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the carboxamide group: This is typically done through an amidation reaction, using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methoxyphenyl)propyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide
  • N-[3-(4-methoxyphenyl)ethyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide

Uniqueness

N-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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